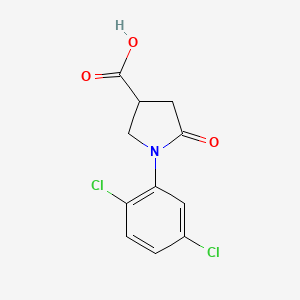

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, or 2,5-DCPPCA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white solid with a melting point of 140-142°C and a boiling point of 200-202°C. 2,5-DCPPCA is soluble in water, ethanol, and ethyl acetate, and is insoluble in ether and benzene.

Aplicaciones Científicas De Investigación

Complexation and Molecular Interaction Studies

Research demonstrates the significance of carboxylic acid functionalities in the complexation of nucleotide bases, highlighting their role in the formation of complexes through hydrogen bonds and π-stacking interactions. The microenvironment around the carboxylic acid group markedly alters its complexation behavior, influencing the nucleotide base selectivity and association constants. This property is crucial for understanding molecular interactions in biological systems and the design of molecular sensors or drug delivery systems (Zimmerman, Wu, & Zeng, 1991).

Crystal Engineering and Supramolecular Assemblies

The ability of carboxylic acids to form supramolecular assemblies through crystal engineering is well-documented. Studies on 1,2,4,5-benzenetetracarboxylic acid demonstrate its capability to form diverse complexes with aza donor molecules, leading to various host-guest systems and assemblies with infinite molecular tapes. These findings are pertinent to the development of new materials with potential applications in catalysis, separation, and drug delivery (Arora & Pedireddi, 2003).

Environmental Applications

Carboxylic acids are involved in the electrochemical degradation of environmental pollutants, such as 2,4,5-trichlorophenoxyacetic acid. The study shows that acidic aqueous solutions of this compound can be rapidly degraded by peroxi-coagulation using an Fe anode and an O2-diffusion cathode, where carboxylic acids play a crucial role in the degradation process. This research is vital for developing new environmental remediation technologies (Boye, Dieng, & Brillas, 2003).

Gas Adsorption and Selective Sorption

The design of metal-organic frameworks (MOFs) incorporating carboxylic acids for gas adsorption and selective sorption is another significant application. Research in this area has led to the construction of charged non-interpenetrated frameworks that demonstrate varying N2 gas adsorption capacities and CO2 selectivity based on the electronic environment and pore sizes, showing promise for CO2 capture and storage applications (Sen et al., 2014).

Mecanismo De Acción

Target of Action

A related compound, 5-(2,5-dichlorophenyl)-2-furoic acid, is known to target methionine aminopeptidase in escherichia coli .

Biochemical Pathways

The related compound’s interaction with methionine aminopeptidase suggests it may influence protein synthesis or maturation .

Result of Action

Based on the target of the related compound, it’s possible that it could influence protein synthesis or maturation .

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHTWGQMMZQFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)